Biotin-PEG4-OH

説明

特性

IUPAC Name |

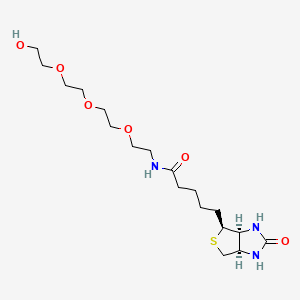

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIIDTTUJDVFCP-ZOBUZTSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG4-OH: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-OH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its activation and use in nanoparticle functionalization.

Core Structure of Biotin-PEG4-OH

Biotin-PEG4-OH is a molecule that combines three key components: a biotin moiety, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group.

-

Biotin: This vitamin (B7) exhibits an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent interactions in biology. This property is harnessed for specific targeting, purification, and detection applications.

-

Tetraethylene Glycol (PEG4) Spacer: The PEG4 linker is a hydrophilic and flexible chain composed of four ethylene glycol units. This spacer arm increases the overall water solubility of the molecule and the resulting conjugates. Furthermore, it provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance and preserving the biological activity of both entities.

-

Terminal Hydroxyl Group (-OH): This primary alcohol is a versatile functional group that can be chemically modified or "activated" to react with various other functional groups on target molecules, such as carboxylic acids, or to be further derivatized into other reactive moieties like amines or tosylates.

The systematic IUPAC name for Biotin-PEG4-OH is N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide.

Physicochemical Properties

The key quantitative data for Biotin-PEG4-OH are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1217609-84-1 | [1][2] |

| Molecular Formula | C18H33N3O6S | [1] |

| Molecular Weight | 419.54 g/mol | [1] |

| Appearance | White to off-white solid or waxy solid | [1] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in water, DMSO, and DMF | [1] |

| Storage Conditions | Store at -20°C, protect from moisture | [1] |

Experimental Protocols

This section provides detailed methodologies for the activation of the terminal hydroxyl group of Biotin-PEG4-OH and its subsequent use in the functionalization of nanoparticles for targeted drug delivery.

Activation of the Terminal Hydroxyl Group: Tosylation

To make the terminal hydroxyl group reactive towards nucleophiles such as amines and thiols, it can be converted into a good leaving group, such as a tosylate. This protocol is a representative method for the tosylation of a PEG-hydroxyl group and can be adapted for Biotin-PEG4-OH.[2]

Materials:

-

Biotin-PEG4-OH

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N)

-

4-Dimethylaminopyridine (DMAP)

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Toluene

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Apparatus for reactions under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Drying the Starting Material: In a round-bottom flask, dissolve Biotin-PEG4-OH (1 equivalent) in anhydrous toluene and perform azeotropic distillation for 2 hours to remove any residual water. Remove the toluene under vacuum.

-

Reaction Setup: Dissolve the dried Biotin-PEG4-OH in anhydrous DCM.

-

Addition of Base and Catalyst: To the solution, add triethylamine (10 equivalents) and 4-dimethylaminopyridine (DMAP) (1 equivalent).

-

Cooling: Cool the reaction mixture in an ice bath.

-

Addition of Tosyl Chloride: While stirring, add a solution of p-toluenesulfonyl chloride (10 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.

-

Reaction: Allow the reaction to gradually warm to room temperature and stir overnight under an inert atmosphere.

-

Work-up and Purification: The reaction mixture can be washed with water to remove excess reagents. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting Biotin-PEG4-OTs can be purified by column chromatography on silica gel.

Functionalization of PLGA Nanoparticles for Targeted Drug Delivery

This protocol describes the synthesis of biotinylated poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a common strategy for targeted drug delivery to cancer cells that overexpress biotin receptors.[1][3] This method involves the synthesis of a PLGA-PEG-Biotin copolymer followed by nanoparticle formulation.

Materials:

-

PLGA

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Biotin-PEG-Amine (synthesized from Biotin-PEG4-OTs or commercially available)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Drug to be encapsulated (e.g., SN-38)[1]

-

Apparatus for nanoprecipitation

Procedure:

Part A: Synthesis of PLGA-PEG-Biotin Copolymer [1][3]

-

Activation of PLGA: Dissolve PLGA in DCM. Add DCC (10 equivalents to PLGA) and NHS (9 equivalents to PLGA) to the solution to activate the carboxylic end groups of PLGA, forming PLGA-NHS. Stir the reaction for several hours at room temperature.

-

Precipitation of PLGA-NHS: Precipitate the activated PLGA-NHS by adding the reaction mixture to cold diethyl ether. Collect the precipitate and dry it under vacuum.

-

Conjugation of Biotin-PEG-Amine to PLGA-NHS: Dissolve the dried PLGA-NHS in DCM. Add Biotin-PEG-Amine to the solution. Stir the mixture overnight under an inert atmosphere at room temperature.

-

Purification of PLGA-PEG-Biotin: Precipitate the resulting PLGA-PEG-Biotin copolymer by adding the reaction mixture to cold diethyl ether. Wash the precipitate multiple times with diethyl ether to remove unreacted species. Dry the final product under vacuum.

Part B: Formulation of Drug-Loaded Biotinylated Nanoparticles [1]

-

Polymer-Drug Solution: Dissolve the PLGA-PEG-Biotin copolymer and the therapeutic drug (e.g., SN-38) in a water-miscible organic solvent such as acetonitrile.

-

Nanoprecipitation: Add the polymer-drug solution dropwise to a larger volume of water, which is a non-solvent for the polymer, under constant stirring. This will cause the polymer to precipitate, encapsulating the drug to form nanoparticles.

-

Solvent Evaporation: Allow the resulting nanoparticle suspension to stir at room temperature for several hours to ensure the complete evaporation of the organic solvent.

-

Purification of Nanoparticles: The nanoparticles can be purified by centrifugation or dialysis to remove any unencapsulated drug and excess reagents.

-

Characterization: The resulting nanoparticles should be characterized for their size, zeta potential, drug loading efficiency, and in vitro drug release profile.

Visualizations

The following diagrams illustrate the chemical structure and a typical experimental workflow involving Biotin-PEG4-OH.

Caption: Chemical structure of Biotin-PEG4-OH.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Biotin-PEG4-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-OH, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and diagnostic applications. This document details its chemical properties, a plausible synthetic route, and experimental protocols for its application in protein biotinylation.

Core Concepts

Biotin-PEG4-OH incorporates three key functional components:

-

A Biotin Moiety: This vitamin (B7) exhibits an extraordinarily high and specific affinity for avidin and streptavidin proteins, forming one of the strongest known non-covalent biological interactions. This interaction is leveraged for highly selective targeting, purification, and detection.

-

A Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 linker enhances the aqueous solubility of the molecule and the resulting conjugates.[1][2][3] It also provides a flexible spacer arm that minimizes steric hindrance between the biotin and the conjugated biomolecule, ensuring efficient binding to streptavidin or avidin.

-

A Terminal Hydroxyl Group (-OH): This primary alcohol serves as a versatile chemical handle for further derivatization. It can be activated or modified to react with various functional groups, enabling the conjugation of Biotin-PEG4 to a wide range of molecules and surfaces.[2]

Chemical and Physical Properties

Biotin-PEG4-OH is typically a white to off-white solid, which may appear sticky.[1] It is soluble in water and organic solvents such as dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to keep the solid form at or below 4°C, protected from moisture with a desiccant, where it is stable for at least two years.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₃N₃O₆S | [1] |

| Molecular Weight | 419.5 Da | [1] |

| Purity | ≥96% | [1] |

| CAS Number | 1217609-84-1 | [4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Water, DMSO | [1] |

| Storage Conditions | ≤4°C, desiccated | [1] |

Synthesis of Biotin-PEG4-OH

While Biotin-PEG4-OH is commercially available, a plausible synthetic route involves the coupling of an activated biotin derivative, such as Biotin-NHS ester, with an amino-functionalized PEG4 linker containing a terminal hydroxyl group.

Plausible Synthetic Pathway

Caption: Plausible synthetic pathway for Biotin-PEG4-OH.

Experimental Protocol: Synthesis of Biotin-PEG4-OH

This protocol describes a general method for the synthesis of Biotin-PEG4-OH via the reaction of Biotin-N-hydroxysuccinimide (Biotin-NHS) with 11-amino-3,6,9-trioxaundecan-1-ol (Amino-PEG4-OH).

Materials:

-

Biotin-N-hydroxysuccinimide (Biotin-NHS)

-

11-amino-3,6,9-trioxaundecan-1-ol (Amino-PEG4-OH)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Amino-PEG4-OH (1 equivalent) in anhydrous DMF. Add triethylamine (1.2 equivalents) to the solution to act as a base.

-

Addition of Biotin-NHS: Slowly add a solution of Biotin-NHS (1 equivalent) in anhydrous DMF to the reaction mixture with constant stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, remove the DMF under reduced pressure.

-

Purification:

-

The crude product can be precipitated by adding cold diethyl ether and collected by filtration.

-

Further purification is achieved by silica gel column chromatography. A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) can be used as the eluent to isolate the pure Biotin-PEG4-OH.

-

-

Characterization: The purified product should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity. The final product is typically a viscous oil or a waxy solid.

Chemical Properties and Applications

The hydroxyl group of Biotin-PEG4-OH can be activated to an N-hydroxysuccinimide (NHS) ester, forming Biotin-PEG4-NHS ester. This derivative is highly reactive towards primary amines (-NH₂) on biomolecules like proteins and antibodies, forming stable amide bonds.[5][6]

Experimental Workflow: Protein Biotinylation using Biotin-PEG4-NHS Ester

Caption: General workflow for protein biotinylation.

Experimental Protocol: Antibody Biotinylation

This protocol provides a general procedure for the biotinylation of an antibody using Biotin-PEG4-NHS ester.[7]

Materials:

-

Antibody (or other protein) solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

Biotin-PEG4-NHS ester

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column or dialysis cassette for purification

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine solution)

Procedure:

-

Reagent Preparation:

-

Biotinylation Reaction:

-

Calculate the required amount of Biotin-PEG4-NHS ester to achieve the desired molar excess over the antibody. A 10-20 fold molar excess is a common starting point.[7]

-

Add the calculated volume of the Biotin-PEG4-NHS ester stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7]

-

-

Quenching the Reaction (Optional but Recommended):

-

Add a small amount of quenching buffer (e.g., to a final concentration of 50 mM) to stop the reaction by consuming any unreacted Biotin-PEG4-NHS ester.

-

-

Purification:

-

Remove the excess, unreacted biotinylation reagent and byproducts (NHS) by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[7]

-

-

Storage:

-

Store the purified biotinylated antibody under conditions appropriate for the specific protein, typically at 4°C for short-term storage or at -20°C for long-term storage.

-

Logical Relationship: Biotin-Streptavidin Interaction in Immunoassays

The high-affinity interaction between biotin and streptavidin is fundamental to many diagnostic and detection assays. A biotinylated antibody can be used to capture an antigen, and this complex can then be detected using a streptavidin-conjugated reporter (e.g., an enzyme like HRP or a fluorophore).

Caption: The logical flow of detection using a biotinylated antibody.

References

- 1. researchgate.net [researchgate.net]

- 2. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]

- 3. lcms.cz [lcms.cz]

- 4. purepeg.com [purepeg.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Solubility and Applications of Biotin-PEG4-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG4-OH, a versatile heterobifunctional linker. Aimed at professionals in research and drug development, this document compiles available data on its solubility in aqueous and organic solvents, details relevant experimental protocols, and illustrates its application in modern biochemical techniques.

Introduction to Biotin-PEG4-OH

Biotin-PEG4-OH is a molecule that incorporates a biotin moiety, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. This structure imparts unique properties beneficial for a range of applications. The biotin group provides a high-affinity binding handle for streptavidin and avidin, enabling its use in purification, detection, and immobilization assays. The hydrophilic PEG4 spacer enhances water solubility, reduces steric hindrance, and minimizes aggregation of conjugated biomolecules. The terminal hydroxyl group offers a reactive site for further chemical modification and conjugation. A key application of biotin-PEGylated linkers is in the development of Proteolysis Targeting Chimeras (PROTACs), where they serve to connect a target protein binder and an E3 ligase ligand.

Physicochemical Properties

-

Molecular Formula: C₁₈H₃₃N₃O₆S

-

Molecular Weight: 419.54 g/mol

-

Appearance: White to off-white solid, may appear waxy or sticky.[1]

Solubility of Biotin-PEG4-OH and Related Compounds

The following table summarizes the known qualitative and quantitative solubility data for Biotin-PEG4-OH and its closely related derivatives. It is important to note that the quantitative values are for the specified derivatives and should be considered as an estimation for Biotin-PEG4-OH.

| Solvent | Biotin-PEG4-OH | Biotin-PEG4-NHS Ester | Biotin-PEG4-Acid | Biotin-PEG4-Amine | Biotin-PEG4-Alkyne | Biotin-PEG4-Azide |

| Water | Soluble[1][2] | 10 mg/mL[3][4] | Soluble[5] | Soluble | Soluble | - |

| DMSO | Soluble[1] | Soluble[6] | Soluble[5] | - | Soluble | ≥ 100 mg/mL[7] |

| DMF | - | 10 mg/mL | Soluble[5] | - | Soluble | - |

| Dichloromethane (DCM) | - | Soluble[6] | Soluble[8] | Soluble | Soluble | - |

| Ethanol | - | - | - | Soluble | - | - |

| Acetonitrile | - | - | Soluble[8] | - | - | - |

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[9][10]

Materials:

-

Biotin-PEG4-OH

-

Selected solvent (e.g., water, phosphate-buffered saline, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of Biotin-PEG4-OH to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

-

Shake the vial for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After shaking, allow the vial to stand to let the undissolved solid settle.

-

Centrifuge the suspension to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant using a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtrate with the solvent as necessary to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of Biotin-PEG4-OH in the diluted filtrate using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor.

General Protocol for Protein Biotinylation

This protocol provides a general workflow for the biotinylation of proteins using an amine-reactive Biotin-PEG4 derivative (e.g., Biotin-PEG4-NHS ester).

Materials:

-

Protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG4-NHS ester

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for buffer exchange

-

Reaction tubes

Procedure:

-

Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

-

Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Calculate the required volume of the biotinylation reagent stock solution to achieve the desired molar excess (e.g., 20-fold molar excess over the protein).

-

Add the calculated volume of the Biotin-PEG4-NHS ester stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Remove the excess, non-reacted biotinylation reagent by buffer exchange using a desalting column or dialysis.

-

The biotinylated protein is now ready for use in downstream applications.

Visualizations of Key Signaling Pathways and Workflows

PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. A common structure for a PROTAC involves a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a linker such as a Biotin-PEG derivative. The following diagram illustrates the mechanism of action of a PROTAC.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Assembly and Evaluation

The development of a PROTAC using a Biotin-PEG4 linker involves several key steps, from the synthesis of the components to the final biological evaluation. The biotin moiety can be used for purification and in vitro assays.

Caption: General experimental workflow for PROTAC development.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]

- 3. goldbio.com [goldbio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]

- 6. Biotin-PEG4-NHS ester, 459426-22-3 | BroadPharm [broadpharm.com]

- 7. Biotin-PEG4-Amide-C6-Azide | PROTAC Linker | TargetMol [targetmol.com]

- 8. Biotin-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

Biotin-PEG4-OH vs. Biotin-PEG4-NHS Ester: A Technical Guide to Structure, Reactivity, and Application

In the fields of bioconjugation, diagnostics, and drug development, the precise attachment of biotin to proteins, antibodies, and other biomolecules is a foundational technique. This guide provides an in-depth comparison of two closely related yet functionally distinct biotinylation reagents: Biotin-PEG4-OH and Biotin-PEG4-NHS ester . Understanding their core chemical differences is paramount for selecting the appropriate reagent to ensure experimental success.

At their core, both molecules share a biotin head group for high-affinity binding to streptavidin and a hydrophilic 4-unit polyethylene glycol (PEG) spacer. This PEG linker enhances water solubility, reduces aggregation of the labeled molecule, and minimizes steric hindrance.[1][2][3] The critical distinction lies in their terminal functional group: a hydroxyl (-OH) group versus an N-hydroxysuccinimide (NHS) ester. This single difference fundamentally dictates their reactivity and, consequently, their applications.

Core Chemical Difference: A Tale of Two Functional Groups

Biotin-PEG4-OH terminates in a hydroxyl group, which is a primary alcohol. In the context of bioconjugation, this -OH group is relatively inert and not suitable for direct, spontaneous reaction with functional groups on biomolecules like proteins.[4] Its utility lies as a building block or chemical intermediate . To be used for conjugation, the hydroxyl group must first be chemically "activated" to convert it into a more reactive species.[5][6]

In stark contrast, Biotin-PEG4-NHS ester is an amine-reactive biotinylation reagent .[7] The NHS ester is a highly reactive functional group specifically designed for efficient coupling with primary amines (-NH₂), such as the side chain of lysine residues or the N-terminus of proteins.[8][9] This reaction proceeds readily under mild pH conditions (typically pH 7-9) to form a stable and covalent amide bond.[1][10][11]

Comparative Data Overview

The following table summarizes the key quantitative and qualitative differences between the two reagents.

| Feature | Biotin-PEG4-OH | Biotin-PEG4-NHS ester |

| Molecular Weight | ~475.6 g/mol | ~588.67 g/mol [1][11] |

| Spacer Arm Length | ~29 Å[1] | ~29 Å[1] |

| Terminal Reactive Group | Hydroxyl (-OH) | N-hydroxysuccinimide (NHS) Ester |

| Reactivity | Low; requires chemical activation[4] | High; directly reactive with primary amines[2] |

| Target Functional Group | N/A (must be activated first) | Primary Amines (-NH₂)[9] |

| Optimal Reaction pH | N/A | 7.0 - 9.0[10][11] |

| Resulting Bond | Varies based on activation chemistry | Stable Amide Bond |

| Primary Application | Chemical synthesis, surface modification, building block for multi-step conjugations[12][13] | Direct biotinylation of proteins, antibodies, and other amine-containing molecules[1][14] |

Signaling Pathways and Logical Workflows

The choice between these two reagents dictates the experimental workflow. Biotin-PEG4-NHS ester offers a direct path to biotinylation, while Biotin-PEG4-OH requires a preliminary activation step.

Reaction Mechanisms Visualized

The fundamental difference in reactivity is best understood by visualizing the chemical reactions.

Experimental Protocols

Protocol 1: Direct Protein Biotinylation with Biotin-PEG4-NHS Ester

This protocol provides a general procedure for labeling a protein, such as an antibody, with Biotin-PEG4-NHS ester.

Materials:

-

Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[8]

-

Biotin-PEG4-NHS ester.[1]

-

Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

-

Anhydrous DMSO or DMF for dissolving the NHS ester.[11]

-

Desalting column or dialysis cassette for removing excess biotin.[15]

Procedure:

-

Buffer Exchange: Ensure the protein sample is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris or glycine) will compete with the reaction and must be removed.[8]

-

Reagent Preparation: Immediately before use, dissolve the Biotin-PEG4-NHS ester in DMSO or water to a stock concentration (e.g., 20 mM).[8] The NHS-ester moiety readily hydrolyzes, so solutions should not be prepared for storage.[8]

-

Calculation: Determine the volume of biotin reagent needed to achieve the desired molar excess. A 12- to 20-fold molar excess of biotin to protein is a common starting point for antibodies.[15]

-

Reaction: Add the calculated volume of the Biotin-PEG4-NHS ester solution to the protein solution.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[8][15]

-

Purification: Remove non-reacted and hydrolyzed biotin reagent using a desalting column or by dialysis against PBS.[15]

-

Storage: Store the biotinylated protein under conditions optimal for the non-labeled protein.

Protocol 2: Conceptual Workflow for Activation and Use of Biotin-PEG4-OH

Biotin-PEG4-OH is not a ready-to-use labeling reagent. It must first be activated. This is a multi-step chemical synthesis process, not a simple bioconjugation protocol. The following outlines a conceptual pathway.

Concept: To make Biotin-PEG4-OH reactive towards primary amines, one common strategy is to convert the terminal hydroxyl group into a carboxylic acid, which can then be activated to an NHS ester.

Step 1: Oxidation to Carboxylic Acid

-

The terminal hydroxyl group of Biotin-PEG4-OH is oxidized to a carboxylic acid (Biotin-PEG4-COOH) using a suitable oxidizing agent (e.g., Jones oxidation, TEMPO-mediated oxidation).

-

This creates an intermediate, Biotin-PEG4-Acid.[16]

-

Purification of the resulting Biotin-PEG4-COOH is required to remove the oxidizing agent and byproducts.

Step 2: Activation of Carboxylic Acid to NHS Ester

-

The purified Biotin-PEG4-COOH is then reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent (e.g., EDC, DCC).

-

This reaction converts the carboxylic acid into an amine-reactive NHS ester, yielding Biotin-PEG4-NHS ester.

-

Following another purification step, the resulting molecule is chemically identical to the commercially available Biotin-PEG4-NHS ester and can be used for protein labeling as described in Protocol 1.

Conclusion: Selecting the Right Reagent

The choice between Biotin-PEG4-OH and Biotin-PEG4-NHS ester is determined entirely by the intended application.

-

Choose Biotin-PEG4-NHS Ester for the direct, simple, and efficient biotinylation of proteins, antibodies, peptides, and other biomolecules containing primary amines.[1][14] It is the go-to reagent for most standard labeling applications in diagnostics and molecular biology.

-

Choose Biotin-PEG4-OH if you are a synthetic chemist performing multi-step organic synthesis. It serves as a precursor or building block where the hydroxyl group is required for a specific chemical transformation, such as forming an ether linkage, esterification with a different acid, or as a starting point for creating a custom linker.[12]

References

- 1. goldbio.com [goldbio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]

- 4. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aqueous Activation of RNA 2'-OH for Conjugation with Amines and Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biotin-PEG4-NHS ester, 459426-22-3 | BroadPharm [broadpharm.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 12. purepeg.com [purepeg.com]

- 13. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 14. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Biotin-PEG4-COOH | CAS:721431-18-1 | Biopharma PEG [biochempeg.com]

The PEG4 Linker in Biotinylation: A Technical Guide for Advanced Life Science Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of experimental success, influencing the stability, solubility, and functionality of the resulting conjugate. Among the array of available options, the discrete polyethylene glycol (PEG) linker, particularly the PEG4 variant, has emerged as a cornerstone technology in biotinylation reagents. This guide provides an in-depth technical overview of the PEG4 linker, its core properties, and its application in key experimental workflows, offering a comprehensive resource for professionals in research and drug development.

Core Concepts: Understanding the PEG4 Linker

The PEG4 linker is a short, hydrophilic spacer arm composed of four repeating ethylene glycol units. In the context of biotinylation, this linker connects the biotin molecule to a reactive group, most commonly an N-hydroxysuccinimide (NHS) ester, which facilitates covalent attachment to primary amines on target biomolecules like proteins and antibodies.

The distinct advantages of the PEG4 linker stem from its unique physicochemical properties:

-

Enhanced Hydrophilicity: The ethylene glycol units render the linker highly water-soluble. This property is transferred to the biotinylated molecule, which can mitigate the aggregation issues often associated with hydrophobic linkers, especially when labeling antibodies or other proteins in solution.[1][2]

-

Optimal Spacer Length: The defined length of the PEG4 spacer arm provides crucial distance between the biotin molecule and the conjugated protein.[2] This separation minimizes steric hindrance, ensuring that the biotin remains accessible for binding to avidin or streptavidin, a fundamental requirement for subsequent detection or purification steps.

-

Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to reduce the immunogenicity of therapeutic proteins. The PEG4 linker can create a protective hydration shell that may mask immunogenic epitopes on the conjugate.[3]

-

Flexibility and Biocompatibility: The PEG4 linker is a flexible chain, which allows for better interaction between the biotin and its binding partners. It is also non-toxic and biocompatible, making it suitable for in vivo and in vitro applications.[4]

Quantitative Data Summary

The selection of a linker in bioconjugation is often a balance of optimizing spacer length and hydrophilicity. The following tables provide a comparative summary of quantitative data for various linkers.

| Linker Type | Spacer Arm Length (Å) | Molecular Weight (Da) | Key Characteristics |

| NHS-Biotin | 13.5 | 341.38 | Standard, short hydrocarbon spacer. |

| NHS-LC-Biotin | 22.4 | 454.54 | Long-chain hydrocarbon spacer, increased length. |

| NHS-PEG4-Biotin | 29.0 | 588.67 | Hydrophilic, flexible, reduces aggregation. [2] |

| NHS-PEG12-Biotin | 57.1 | 941.13 | Increased hydrophilicity and spacer length. |

Table 1: Comparison of Spacer Arm Lengths and Molecular Weights for Common Biotinylation Reagents.

| Linker Class | General Hydrophilicity | Key Advantages | Potential Considerations |

| Alkyl Chains | Hydrophobic | Synthetically accessible, chemically stable.[5] | Can lead to aggregation of labeled proteins.[5] |

| PEG Linkers | Hydrophilic | Improves water solubility, reduces aggregation, non-immunogenic. [3][5] | Synthesis can be more complex and costly.[5] |

Table 2: Qualitative Comparison of Linker Classes.

Experimental Protocols

Detailed and reproducible protocols are paramount for successful biotinylation and subsequent applications. Below are methodologies for key experiments utilizing PEG4 biotinylation reagents.

Protocol 1: Antibody Biotinylation using NHS-PEG4-Biotin

This protocol is optimized for the efficient biotinylation of IgG antibodies, typically resulting in 3-5 biotin molecules per antibody.[6]

A. Materials Required:

-

Purified IgG antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

EZ-Link™ NHS-PEG4-Biotin.[6]

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0.[6]

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for reconstituting NHS-PEG4-Biotin.

-

Desalting column or dialysis cassette for removal of non-reacted biotin.[6]

B. Procedure:

-

Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[3][6]

-

Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO or DMF to create a 10-20 mM stock solution. Do not store the reconstituted reagent as the NHS-ester is susceptible to hydrolysis.[1][6]

-

Calculation of Reagent Volume: The amount of biotin reagent required depends on the antibody concentration. For a 2 mg/mL IgG solution, a 20-fold molar excess of NHS-PEG4-Biotin is recommended. For a 10 mg/mL solution, a 12-fold molar excess is typically sufficient.[6]

-

Biotinylation Reaction: Add the calculated volume of the NHS-PEG4-Biotin stock solution to the antibody solution. Mix gently by pipetting.

-

Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[1][6]

-

Purification: Remove excess, non-reacted NHS-PEG4-Biotin using a desalting column or by dialysis against PBS. This step is crucial to prevent interference in downstream applications.[6]

-

Storage: Store the biotinylated antibody under the same conditions as the unlabeled antibody, typically at 4°C for short-term storage or -20°C for long-term storage.[7]

Protocol 2: Cell Surface Protein Biotinylation

This method allows for the specific labeling of proteins on the plasma membrane of living cells, as the charged nature of Sulfo-NHS-PEG4-Biotin prevents it from crossing the cell membrane.[6]

A. Materials Required:

-

Cells in suspension or adherent culture.

-

EZ-Link™ Sulfo-NHS-SS-Biotin (a cleavable version is often used for easier elution). A non-cleavable version like Sulfo-NHS-PEG4-Biotin can also be used.

-

Ice-cold Phosphate Buffered Saline (PBS), pH 8.0.[6]

-

Quenching Buffer: PBS containing 100 mM glycine.[6]

-

Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors.

B. Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. For suspension cells, pellet by centrifugation between washes. For adherent cells, gently aspirate and add the wash buffer.

-

Biotinylation Reaction: Resuspend or cover the cells with ice-cold PBS (pH 8.0) containing 0.5-1 mg/mL of Sulfo-NHS-SS-Biotin.[8]

-

Incubation: Incubate for 30 minutes at 4°C with gentle agitation to label the surface proteins.[4] Performing the reaction on ice minimizes the internalization of the biotin reagent.[6]

-

Quenching: Stop the reaction by washing the cells three times with ice-cold Quenching Buffer. The glycine in the buffer will react with and quench any excess biotinylation reagent.[6]

-

Cell Lysis: Lyse the cells by adding ice-cold Lysis Buffer with protease inhibitors. Incubate on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9] The supernatant contains the biotinylated cell surface proteins and is ready for downstream applications like streptavidin pull-down.

Protocol 3: Streptavidin Pull-Down of Biotinylated Proteins

This protocol describes the affinity purification of biotinylated proteins from a cell lysate using streptavidin-conjugated magnetic beads.

A. Materials Required:

-

Clarified cell lysate containing biotinylated proteins (from Protocol 2).

-

Streptavidin magnetic beads.

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Elution Buffer (e.g., SDS-PAGE sample buffer for denaturing elution, or a buffer containing a high concentration of free biotin for competitive elution if a non-cleavable linker was used).

B. Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads in the vial. Transfer the desired amount of bead slurry to a new tube. Place the tube on a magnetic rack to pellet the beads and discard the storage buffer.

-

Equilibration: Wash the beads three times with Binding/Wash Buffer. For each wash, resuspend the beads in the buffer, place the tube on the magnetic rack, and discard the supernatant.

-

Binding: After the final wash, resuspend the beads in the clarified cell lysate. Incubate for 1-2 hours at 4°C with end-over-end rotation to allow the biotinylated proteins to bind to the streptavidin beads.

-

Washing: Pellet the beads using the magnetic rack and discard the supernatant (unbound proteins). Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution:

-

Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. The eluted proteins are now ready for analysis by Western blotting.

-

Cleavable Linker Elution: If a cleavable linker (e.g., Sulfo-NHS-SS-Biotin) was used, elute by resuspending the beads in a buffer containing a reducing agent like DTT (e.g., 50 mM DTT) and incubating for 30 minutes at 50°C.

-

-

Analysis: Collect the eluate after pelleting the beads on the magnetic rack. The purified biotinylated proteins in the eluate can be analyzed by Western blotting, mass spectrometry, or other proteomic techniques.

Visualizations of Key Workflows and Interactions

To further elucidate the processes and relationships described, the following diagrams have been generated using Graphviz.

Caption: Reaction mechanism of NHS-ester biotinylation.

Caption: The strong, non-covalent interaction between streptavidin and biotin.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Surface protein biotinylation [protocols.io]

- 5. precisepeg.com [precisepeg.com]

- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity and Applications of Biotin-PEG4-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Biotin-PEG4-OH, a versatile biotinylation reagent. It details the reactivity of its terminal hydroxyl group with various functional groups, offers established experimental protocols, and presents quantitative data to inform experimental design. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing biotinylation for bioconjugation, targeted drug delivery, and diagnostic assay development.

Introduction to Biotin-PEG4-OH

Biotin-PEG4-OH is a bifunctional molecule composed of a biotin moiety, a hydrophilic four-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl (-OH) group.[1][2][3] The biotin component provides high-affinity binding to avidin and streptavidin, forming the basis of numerous detection and purification systems.[4] The PEG spacer enhances water solubility, reduces steric hindrance, and minimizes non-specific binding, thereby improving the pharmacokinetic and pharmacodynamic properties of conjugated molecules.[2][5][6][7][8] The terminal hydroxyl group serves as a reactive handle for covalent attachment to various functional groups, either directly or after activation to a more reactive species.

Table 1: Physicochemical Properties of Biotin-PEG4-OH

| Property | Value | References |

| CAS Number | 1217609-84-1 | [1][9][10] |

| Molecular Formula | C18H33N3O6S | [3][9][10][11] |

| Molecular Weight | 419.54 g/mol | [3][9][10][11] |

| Appearance | White to off-white powder or waxy solid | [1][9] |

| Purity | ≥95% | [1][10] |

| Solubility | Water, DMSO, DMF | [1] |

| Storage Conditions | -20°C, protected from moisture and light | [1][9][10] |

Reactivity of the Terminal Hydroxyl Group

The primary hydroxyl group of Biotin-PEG4-OH is a versatile functional group that can be reacted with several other functionalities, typically through activation. Direct reactions are also possible but often require harsher conditions.

Reactions with Carboxylic Acids and Activated Esters

The hydroxyl group can react with carboxylic acids to form ester linkages. This reaction is typically facilitated by activating the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester.

Caption: Ester bond formation via carbodiimide chemistry.

Alternatively, the hydroxyl group can react directly with pre-activated esters, such as NHS esters, although this is less common than the reaction of NHS esters with primary amines.

Conversion to Other Functional Groups

For broader reactivity, the terminal hydroxyl group of Biotin-PEG4-OH is often converted into other functional groups. This strategy significantly expands its utility in bioconjugation.

Caption: Synthetic routes from Biotin-PEG4-OH.

-

Biotin-PEG4-Amine: The hydroxyl group can be activated with a leaving group like tosyl or mesyl, followed by nucleophilic substitution with ammonia or an amine-containing reagent. Biotin-PEG4-amine can then react with NHS esters or carboxylic acids (in the presence of EDC) to form stable amide bonds.[12]

-

Biotin-PEG4-Carboxylic Acid: Oxidation of the primary alcohol yields a carboxylic acid.[13][14][15] This derivative can be coupled to primary amines using carbodiimide chemistry.[8][13][15]

-

Biotin-PEG4-Thiol: The hydroxyl group can be converted to a thiol through various methods, such as activation followed by reaction with a thiolating agent. Thiols are reactive towards maleimides and other thiol-reactive groups.[][17][18]

-

Biotin-PEG4-Azide/Alkyne: The hydroxyl group can be converted to an azide or alkyne to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[19][20][21] These reactions are highly specific and efficient.

Experimental Protocols

The following are generalized protocols for common biotinylation reactions involving derivatives of Biotin-PEG4-OH. Optimization is often necessary for specific applications.

Protocol for Biotinylation of Proteins with Biotin-PEG4-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with Biotin-PEG4-NHS ester, a derivative of Biotin-PEG4-OH.

Materials:

-

Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG4-NHS Ester

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for purification

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[22][23]

-

Prepare Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS ester in DMSO or DMF to a concentration of 10-20 mg/mL.[24]

-

Biotinylation Reaction: Add a 20- to 50-fold molar excess of the Biotin-PEG4-NHS ester stock solution to the protein solution.[25] The optimal molar ratio may need to be determined empirically.[22]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[22][24]

-

Quenching (Optional): To stop the reaction, add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer.[22][25]

Table 2: Quantitative Parameters for Protein Biotinylation with Biotin-PEG4-NHS Ester

| Parameter | Typical Range/Value | Notes | References |

| Protein Concentration | 1-10 mg/mL | Higher concentrations may require a lower molar excess of biotin reagent. | [22][25] |

| Molar Excess of Biotin Reagent | 12- to 50-fold | Dependent on protein concentration and desired degree of labeling. | [22][25] |

| Reaction pH | 7.0-9.0 | Optimal for reaction with primary amines. | [5][6][26][27] |

| Incubation Time | 30 min (RT) to 2 hours (4°C) | Longer incubation does not necessarily increase labeling efficiency. | [22] |

| Degree of Labeling (DOL) | 1-6 biotins per antibody | Varies with reaction conditions. Can be quantified using HABA/avidin assays. | [25] |

Protocol for Coupling Biotin-PEG4-Carboxylic Acid to Amines

This protocol outlines the conjugation of Biotin-PEG4-Carboxylic Acid to a molecule containing a primary amine.

Materials:

-

Amine-containing molecule in a suitable buffer (e.g., MES or PBS, pH 6.0-7.5)

-

Biotin-PEG4-Carboxylic Acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

(Optional) NHS or Sulfo-NHS

-

Anhydrous DMSO or DMF

-

Purification supplies (e.g., dialysis, chromatography)

Procedure:

-

Dissolve Reagents: Dissolve Biotin-PEG4-Carboxylic Acid in DMSO or DMF. Dissolve EDC and NHS (if used) in a suitable buffer immediately before use.

-

Activation of Carboxylic Acid: Add a 1.2- to 1.5-fold molar excess of EDC and NHS over the Biotin-PEG4-Carboxylic Acid. Incubate for 15-30 minutes at room temperature to form the active ester.

-

Conjugation Reaction: Add the activated Biotin-PEG4-Carboxylic Acid solution to the amine-containing molecule.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the conjugate to remove unreacted reagents and byproducts.

Applications in Research and Drug Development

The versatility of Biotin-PEG4-OH and its derivatives makes them invaluable tools in various scientific disciplines.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, biotinylation can be used for purification, characterization, and as part of the linker system.[] The strong and specific interaction between biotin and avidin/streptavidin allows for efficient isolation and detection of biotin-labeled ADCs.[]

Caption: ADC purification workflow.

Targeted Drug Delivery

Biotin can act as a targeting ligand to deliver drugs or imaging agents to cells that overexpress biotin receptors. The Biotin-PEG4-OH linker can be used to attach biotin to nanoparticles, liposomes, or drug molecules, enhancing their delivery to target tissues.[1][7]

Immunoassays and Diagnostics

The high affinity of the biotin-streptavidin interaction is widely exploited in diagnostic assays such as ELISA, Western blotting, and immunohistochemistry. Biotin-PEG4-OH can be used to label antibodies, proteins, or nucleic acid probes, enabling sensitive detection.[1]

Conclusion

Biotin-PEG4-OH is a highly versatile reagent for bioconjugation. While its terminal hydroxyl group can be directly reacted, its true potential is realized through its conversion to a variety of other functional groups, including amines, carboxylic acids, thiols, azides, and alkynes. This guide provides the foundational knowledge and protocols for researchers to effectively utilize Biotin-PEG4-OH and its derivatives in a wide range of applications, from fundamental research to the development of novel therapeutics and diagnostics.

References

- 1. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]

- 2. Biotin-PEG4-alcohol - Creative Biolabs [creative-biolabs.com]

- 3. Biotin-PEG4-alcohol_1217609-84-1_新研博美 [xinyanbm.com]

- 4. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 5. goldbio.com [goldbio.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Biotin alcohol PEG | Biotin-PEG-alcohol | AxisPharm [axispharm.com]

- 8. interchim.fr [interchim.fr]

- 9. purepeg.com [purepeg.com]

- 10. Biotin-PEG4-OH | CAS:1217609-84-1 | Biopharma PEG [biochempeg.com]

- 11. precisepeg.com [precisepeg.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]

- 14. Biotin-PEG4-COOH | CAS:721431-18-1 | Biopharma PEG [biochempeg.com]

- 15. lumiprobe.com [lumiprobe.com]

- 17. Biotin PEG Thiol, Biotin-PEG-SH [nanocs.net]

- 18. Biotin-PEG-Thiol - CD Bioparticles [cd-bioparticles.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. vectorlabs.com [vectorlabs.com]

- 21. Biotin-PEG4-Alkyne | CAS:1458576-00-5 | Biopharma PEG [biochempeg.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. attogene.com [attogene.com]

- 24. benchchem.com [benchchem.com]

- 25. broadpharm.com [broadpharm.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. Biotin-PEG4-NHS ester, 459426-22-3 | BroadPharm [broadpharm.com]

The Pillar of Precision: A Technical Guide to the Storage and Stability of Biotin-PEG4-OH Solutions

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and targeted drug delivery, the reliability of every component is paramount. Biotin-PEG4-OH, a cornerstone reagent, serves as a versatile linker, bridging the powerful biotin-avidin interaction with a hydrophilic polyethylene glycol (PEG) spacer. Understanding its stability and proper storage is not merely a matter of protocol but a fundamental requirement for reproducible and accurate results. This in-depth technical guide provides a comprehensive overview of the storage and stability of Biotin-PEG4-OH solutions, offering detailed experimental protocols and visualizations to ensure the integrity of your research.

Core Concepts: Understanding the Molecule

Biotin-PEG4-OH consists of three key functional components:

-

Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent bonds in nature. This interaction is the linchpin for numerous detection and purification applications.

-

PEG4 Spacer: A tetra-polyethylene glycol linker that is hydrophilic, biocompatible, and flexible. It enhances the aqueous solubility of the conjugate and provides spatial separation between the biotin moiety and the attached molecule, minimizing steric hindrance.

-

Hydroxyl Group (-OH): A terminal primary alcohol that can be further functionalized, for example, by activation to an NHS ester for reaction with primary amines, or used in other chemical modifications.

The stability of the entire molecule is dictated by the individual stabilities of the biotin and PEG components.

Storage and Handling of Solid Biotin-PEG4-OH

Proper storage of Biotin-PEG4-OH in its solid form is crucial for maintaining its long-term integrity.

Table 1: Recommended Storage Conditions for Solid Biotin-PEG4-OH

| Parameter | Recommendation | Rationale |

| Temperature | -20°C is the most frequently recommended storage temperature.[1][2][3] Some suppliers also suggest storage at -18°C or -5°C.[1][4][5][6] | Minimizes potential degradation over time. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The PEG component is susceptible to oxidation.[7] |

| Light | Protect from light.[1][4] | Reduces the risk of photo-oxidation. |

| Moisture | Store in a desiccated environment.[8][9] | The compound is hygroscopic and moisture can promote degradation. |

| Shelf Life | When stored properly, the solid form is stable for at least 12 months.[2] Some sources indicate stability for up to 4 years.[10] | Adherence to optimal storage conditions ensures long-term viability. |

Stability of Biotin-PEG4-OH in Solution

The stability of Biotin-PEG4-OH in solution is a more complex issue, influenced by the solvent, pH, temperature, and the presence of other reactive species. While specific quantitative data for Biotin-PEG4-OH is not extensively published, the stability can be inferred from the behavior of its constituent parts.

Biotin Moiety Stability

The biotin molecule itself is quite robust under a range of conditions.

Table 2: Stability of the Biotin Moiety in Aqueous Solution

| Condition | Stability Profile |

| pH | Stable in moderately acidic to neutral solutions (pH 4-9).[11] Stability decreases at pH > 9.[1][5] |

| Temperature | Stable at 100°C in moderately acidic or neutral aqueous solutions.[1][5] |

| Light | Can be degraded by exposure to UV light.[11] |

PEG Moiety Stability

The polyethylene glycol chain is the more susceptible part of the molecule to degradation in solution.

Table 3: Stability Considerations for the PEG Moiety in Aqueous Solution

| Factor | Impact on Stability |

| Oxidation | Susceptible to oxidative degradation, which can be accelerated by heat, light, and the presence of oxygen.[7][12] This can lead to chain scission and the formation of acidic byproducts like formic and acetic acids.[2][13] |

| Temperature | Elevated temperatures accelerate oxidative degradation.[11] |

| pH | The ether linkages in PEG are generally stable to hydrolysis under neutral and moderately acidic or basic conditions.[12] |

Recommendations for Solution Handling

Based on the known stability of biotin and PEG, the following best practices are recommended for handling Biotin-PEG4-OH solutions:

-

Prepare Fresh: Solutions should ideally be prepared fresh for each experiment to minimize degradation.

-

Solvent Choice: Biotin-PEG4-OH is soluble in water and other polar organic solvents like DMSO and DMF.[9] For aqueous applications, use high-purity, deoxygenated water.

-

pH: Maintain a pH between 4 and 9 for optimal stability of the biotin moiety.[11]

-

Storage of Stock Solutions: If short-term storage of a stock solution is necessary, it is recommended to store it at -20°C or -80°C.[14] Aliquot the solution to avoid repeated freeze-thaw cycles. For organic stock solutions (e.g., in anhydrous DMSO), stability can be maintained for up to a month at -20°C or -80°C when protected from moisture.[14]

-

Inert Atmosphere: For longer-term storage of aqueous solutions, purging the container with an inert gas like argon or nitrogen can help prevent oxidation of the PEG chain.[11]

-

Light Protection: Store solutions protected from light.

Experimental Protocols

Protocol for Preparing a Biotin-PEG4-OH Stock Solution

This protocol provides a general guideline for preparing a stock solution of Biotin-PEG4-OH.

-

Equilibration: Allow the vial of solid Biotin-PEG4-OH to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Selection: Choose a suitable solvent based on the downstream application. For aqueous buffers, ensure the pH is within the stable range (4-9). Anhydrous DMSO or DMF are good choices for creating concentrated stock solutions.

-

Dissolution: Add the desired volume of solvent to the solid Biotin-PEG4-OH. Vortex briefly to ensure complete dissolution.

-

Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes. For aqueous solutions, consider purging with an inert gas. Store at -20°C or -80°C.

Proposed Protocol for a Stability-Indicating HPLC-CAD Assay

Since Biotin-PEG4-OH lacks a strong UV chromophore, High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a suitable analytical method for a stability study.[15][16]

Objective: To assess the stability of a Biotin-PEG4-OH solution over time under various storage conditions.

Materials:

-

Biotin-PEG4-OH

-

HPLC-grade water, acetonitrile, methanol, and formic acid

-

Various buffers (e.g., phosphate buffer at pH 5, 7, and 9)

-

Temperature-controlled chambers (e.g., 4°C, 25°C, 40°C)

-

HPLC system with a CAD or ELSD detector

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.0 µm)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Biotin-PEG4-OH (e.g., 1 mg/mL) in the desired solvent (e.g., water, PBS pH 7.4, DMSO).

-

Aliquot the stock solution into separate vials for each time point and storage condition.

-

Storage conditions to test could include:

-

Temperature: 4°C, 25°C, 40°C

-

pH: 5, 7, 9 (for aqueous solutions)

-

Light exposure: Protected from light vs. exposed to ambient light.

-

-

-

HPLC-CAD Analysis:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 50:50 v/v)

-

Gradient Elution: Develop a gradient to effectively separate the parent Biotin-PEG4-OH peak from potential degradants. A starting point could be:

-

0-5 min: 20% B

-

5-20 min: Gradient to 80% B

-

20-25 min: Hold at 80% B

-

25-26 min: Gradient back to 20% B

-

26-30 min: Re-equilibration at 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

CAD Settings: Optimize according to the manufacturer's instructions (e.g., evaporation temperature 35°C).

-

-

Data Collection and Analysis:

-

Analyze samples at specified time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

-

Record the peak area of the main Biotin-PEG4-OH peak.

-

Monitor for the appearance of any new peaks, which would indicate degradation products.

-

Calculate the percentage of remaining Biotin-PEG4-OH at each time point relative to the T=0 sample.

-

Plot the percentage of remaining Biotin-PEG4-OH against time for each storage condition.

-

Table 4: Example Data Presentation for Stability Study

| Storage Condition | Time Point | % Remaining Biotin-PEG4-OH | Observations (e.g., new peaks) |

| 4°C, pH 7.4, Dark | 0 | 100% | - |

| 1 week | 99.5% | No significant changes | |

| 1 month | 98.2% | Minor peak at RT x.x min | |

| 25°C, pH 7.4, Dark | 0 | 100% | - |

| 1 week | 95.1% | Small degradation peak observed | |

| 1 month | 85.3% | Increase in degradation peak area | |

| 40°C, pH 9.0, Light | 0 | 100% | - |

| 1 week | 70.2% | Multiple degradation peaks | |

| 1 month | 45.8% | Significant degradation |

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow of the proposed stability study.

References

- 1. ymcamerica.com [ymcamerica.com]

- 2. Protocol: Sandwich ELISA (Colorimetric) – Biotin/Streptavidin Detection [novusbio.com]

- 3. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mabtech.com [mabtech.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection | Springer Nature Experiments [experiments.springernature.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. neb.com [neb.com]

- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

Navigating the Safety Profile of Biotin-PEG4-OH: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of chemical reagents is paramount. This in-depth technical guide provides a detailed overview of the safety data sheet (SDS) for Biotin-PEG4-OH (CAS No. 1217609-84-1), a commonly used PEGylated biotin linker in various bioconjugation and research applications.

This guide synthesizes critical safety information, handling protocols, and hazard identification to ensure the safe and effective use of this compound in the laboratory. The following sections present a clear and concise summary of the available safety data, structured for easy reference and implementation in experimental workflows.

Physicochemical and Hazard Identification

Biotin-PEG4-OH is a solid, with its appearance described as a waxy solid.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1217609-84-1 | [1][2] |

| Molecular Formula | C18H33N3O6S | [1][2] |

| Molecular Weight | 419.54 g/mol | [1][2] |

| Appearance | Waxy solid | [1] |

| Purity | ≥ 95% | [1] |

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Biotin-PEG4-OH is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

The signal word associated with these classifications is "Warning".

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and maintain the integrity of Biotin-PEG4-OH.

Personal Protective Equipment (PPE) and Engineering Controls

A detailed breakdown of recommended personal protective equipment is provided below.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |

| Engineering Controls | Work in a fume hood, especially when handling larger quantities or when dust generation is likely. |

Storage and Disposal

| Aspect | Recommendation |

| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is -20°C.[1] |

| Incompatible Materials | Avoid contact with strong oxidizing agents. |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. |

Emergency and First-Aid Procedures

In the event of accidental exposure, the following first-aid measures should be taken immediately.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Experimental Workflow for Safe Handling

The following diagram illustrates a standardized workflow for handling Biotin-PEG4-OH in a laboratory setting, from receipt to disposal, incorporating key safety checkpoints.

Toxicological and Ecological Information

Detailed toxicological and ecological studies for Biotin-PEG4-OH are not extensively available in the provided safety data sheets. As with many research chemicals, the toxicological properties have not been fully investigated. Therefore, it is essential to handle this compound with the assumption that it is potentially hazardous.

| Information Type | Data |

| Acute Toxicity | No data available. |

| Carcinogenicity | No data available. |

| Mutagenicity | No data available. |

| Teratogenicity | No data available. |

| Ecological Toxicity | No data available. |

Given the lack of comprehensive data, it is imperative to prevent release into the environment. All waste materials should be disposed of as hazardous waste.

This technical guide is intended to provide a summary of the available safety information for Biotin-PEG4-OH. It is not a substitute for a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier. Researchers should always consult the most current SDS before handling any chemical and ensure that they are fully trained in laboratory safety procedures.

References

A Technical Guide to High-Purity Biotin-PEG4-OH for Researchers and Drug Developers

Introduction: Biotin-PEG4-OH is a high-purity bi-functional molecule integral to modern bioconjugation, chemical biology, and drug development. Comprising a biotin moiety, a discrete four-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl group, this reagent serves as a versatile building block for synthesizing complex bioconjugates, probes, and targeted therapeutics like PROTACs (Proteolysis Targeting Chimeras). The hydrophilic PEG4 linker enhances solubility, reduces steric hindrance, and provides a flexible spacer arm, ensuring that the biotin group can efficiently bind to avidin or streptavidin proteins without compromising the function of the conjugated molecule.[1][2][3] This guide provides an in-depth overview of commercial suppliers, technical specifications, and key experimental protocols relevant to the application of high-purity Biotin-PEG4-OH.

Commercial Suppliers and Product Specifications

Sourcing high-purity Biotin-PEG4-OH is critical for reproducible and reliable experimental outcomes. Purity is typically assessed by HPLC and NMR, with most reputable suppliers offering a purity of ≥95%. Below is a comparative summary of prominent commercial suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Weight (Da) | Purity Specification |

| Biopharma PEG | Biotin-PEG4-OH | 1217609-84-1 | 419.5 | ≥95% |

| BroadPharm | Biotin-PEG4-OH | 1217609-84-1 | 419.54 | >95% |

| Chem-Impex | Biotin-PEG4-alcohol | 1217609-84-1 | 419.54 | ≥95%[4] |

| MedchemExpress | Biotin-PEG4-OH | 1217609-84-1 | 419.54 | >98% |

| PurePEG | (+)-Biotin-PEG4-OH | 1217609-84-1 | 417.54 | >95%[5] |

| AxisPharm | Biotin-PEG4-alcohol | 1217609-84-1 | 419.54 | >95% |

| Creative Biolabs | Biotin-PEG4-alcohol | 1217609-84-1 | 419.5 | 95%[6] |

Note: Molecular weights and purity levels may vary slightly between batches. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.[7]

Core Applications and Logical Role

Biotin-PEG4-OH is a foundational linker used to build more complex molecules. Its primary applications include its use in drug delivery, nanotechnology, and as a key component in the synthesis of PROTACs.[8][9] In PROTACs, the linker physically separates the two key ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase, facilitating the degradation of the target protein.

Experimental Protocols

The terminal hydroxyl (-OH) group of Biotin-PEG4-OH is not reactive on its own and requires chemical activation to enable conjugation to other molecules. A common and effective strategy is to convert the alcohol into a better leaving group, such as a tosylate, which can then be easily displaced by nucleophiles like amines (-NH2) or thiols (-SH).

Protocol 1: Activation of Biotin-PEG4-OH via Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a p-toluenesulfonate (tosylate) ester. The resulting Biotin-PEG4-OTs is highly reactive towards nucleophilic substitution.

Materials:

-

Biotin-PEG4-OH

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et3N) or Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Argon or Nitrogen gas supply

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

Methodology:

-

Preparation: Dissolve Biotin-PEG4-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine or pyridine (3 equivalents) to the stirred solution. The base acts as a catalyst and scavenges the HCl byproduct.

-

Tosylation: Slowly add p-Toluenesulfonyl chloride (TsCl) (1.5 equivalents), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).[7]

-

Workup:

-

Quench the reaction with the addition of a small amount of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, 5% NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

-

Purification: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure. The crude product, Biotin-PEG4-OTs, can be further purified by column chromatography on silica gel if required.

-

Verification: Confirm the structure and purity of the final product using ¹H NMR and Mass Spectrometry.

Protocol 2: Conjugation and Affinity Pull-Down Assay

This protocol outlines the use of activated Biotin-PEG4-OTs to label a protein of interest (POI) via a primary amine (e.g., lysine residue) and its subsequent use in an affinity pull-down experiment to identify interacting partners.

Materials:

-

Biotin-PEG4-OTs (from Protocol 1)

-

Protein of Interest (POI) in an amine-free buffer (e.g., PBS, pH 7.5-8.5)

-

Streptavidin-coated magnetic beads

-

Cell lysate containing potential binding partners

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Equipment for Western blotting or Mass Spectrometry

Methodology:

-

Biotinylation of POI:

-

Dissolve the purified POI in PBS (pH 8.0) to a concentration of 1-5 mg/mL.

-

Add a 10 to 20-fold molar excess of Biotin-PEG4-OTs (dissolved in a small amount of DMSO) to the protein solution.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.

-

-

Affinity Pull-Down:

-

Equilibrate streptavidin-coated magnetic beads by washing them three times with wash buffer.

-

Incubate the biotinylated POI with the equilibrated beads for 1 hour at 4 °C to allow for capture.

-

Wash the beads three times with wash buffer to remove any unbound protein.

-

Add the cell lysate to the beads and incubate for 2-4 hours at 4 °C to allow for the binding of interacting proteins.

-

-

Washing and Elution:

-

Wash the beads extensively (5-6 times) with wash buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95 °C for 5 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the protein complexes by Western blotting (to confirm known interactors) or by Mass Spectrometry (to identify novel binding partners).

-

The following workflow diagram illustrates the key steps from activation to analysis.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. researchgate.net [researchgate.net]

- 3. precisepeg.com [precisepeg.com]